Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate
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Overview
Description
Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound with the molecular formula C9H8BrN3O2 and a molecular weight of 270.09 g/mol This compound is characterized by the presence of an imidazo[1,2-a]pyrazine core, which is a fused bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-3-nitropyrazine with ethyl glycinate hydrochloride in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyrazine core . The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-a]pyrazine core.
Cyclization Reactions: Further cyclization reactions can modify the core structure, leading to the formation of more complex heterocycles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 6-position .
Scientific Research Applications
Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It is utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-a]pyrazine core play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity . The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its effects on cellular processes and enzyme inhibition .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but with a pyridine ring instead of a pyrazine ring.
Pyrrolopyrazines: These compounds contain a pyrrole ring fused with a pyrazine ring and exhibit different biological activities.
Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring fused with an imidazole ring and are used in medicinal chemistry.
Uniqueness: Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate is unique due to the presence of the bromine atom at the 6-position, which allows for specific substitution reactions and potential biological activities . Its imidazo[1,2-a]pyrazine core also provides a versatile scaffold for the development of new compounds with diverse applications .
Properties
IUPAC Name |
ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-4-13-5-7(10)11-3-8(13)12-6/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZSVVOJRQNBRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=CC2=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679697 |
Source
|
Record name | Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208085-94-2 |
Source
|
Record name | Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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